



# Application of SAINT in Identifying Drug Targets for Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary target is the BCR-ABL fusion protein, the hallmark of CML. However, like many kinase inhibitors, dasatinib exhibits polypharmacology, binding to a range of on- and off-target kinases. Identifying these additional targets is crucial for understanding its full mechanism of action, predicting potential side effects, and exploring new therapeutic applications.

Significance Analysis of INTeractome (SAINT) is a powerful computational tool that assigns confidence scores to protein-protein interactions identified through affinity purification-mass spectrometry (AP-MS) experiments.[1][2] By statistically analyzing quantitative data, such as spectral counts or peptide intensities, SAINT distinguishes bona fide interactors from non-specific background contaminants.[2] This makes it an invaluable tool in chemical proteomics for the deconvolution of drug targets.

These application notes provide a detailed overview and experimental protocols for utilizing SAINT in the identification of direct and indirect cellular targets of dasatinib.



## **Principle of the Method**

The overall workflow involves using a modified, immobilized version of dasatinib as "bait" to capture its interacting proteins from cell lysates. These protein complexes are then purified, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data, which includes the identities and quantities (typically as spectral counts) of the co-purifying "prey" proteins, are then analyzed using SAINT.

SAINT builds a statistical model to differentiate true interactions from false positives. It compares the abundance of each prey protein in the dasatinib pull-down experiments to its abundance in negative control experiments (e.g., using beads with no drug).[2][3] By modeling the distributions of true and false interactions, SAINT calculates a probability score for each potential interaction, allowing for the high-confidence identification of dasatinib's interactome.[2]

## **Experimental Workflow and Signaling Pathways**

The identification of dasatinib targets using AP-MS coupled with SAINT analysis follows a systematic workflow. This process allows for the elucidation of both intended and unintended drug-protein interactions, which can then be mapped to their respective signaling pathways to understand the drug's broader biological effects.





Click to download full resolution via product page

Workflow for Dasatinib Target Identification using SAINT.

The identified targets of dasatinib are involved in various critical cellular signaling pathways. Understanding these interactions provides insights into the drug's therapeutic effects and potential side effects.





Click to download full resolution via product page

Dasatinib Target Pathways.



## **Quantitative Data Summary**

The following tables summarize the types of quantitative data obtained from a representative chemical proteomics study on dasatinib targets in lung cancer cell lines. This data serves as the input for SAINT analysis to identify high-confidence interactors.

Table 1: Identified Kinase Targets of Dasatinib Across Lung Cancer Cell Lines



| Protein Kinase | H292 (Spectral<br>Counts) | H441 (Spectral<br>Counts) | HCC827 (Spectral<br>Counts) |
|----------------|---------------------------|---------------------------|-----------------------------|
| ABL1           | 15                        | 12                        | 10                          |
| SRC            | 25                        | 30                        | 22                          |
| LYN            | 18                        | 21                        | 15                          |
| FYN            | 12                        | 15                        | 11                          |
| LCK            | 9                         | 7                         | 5                           |
| YES1           | 14                        | 16                        | 13                          |
| FRK            | 8                         | 10                        | 7                           |
| BRK            | 6                         | 9                         | 5                           |
| ACK1           | 11                        | 13                        | 9                           |
| EPHA2          | 20                        | 25                        | 18                          |
| DDR1           | 16                        | 19                        | 14                          |
| EGFR           | 5                         | 6                         | 38                          |
|                |                           |                           |                             |

Note: The spectral counts are illustrative based on published findings and represent the relative abundance of kinases captured by the dasatinib affinity matrix. Actual data can be found in the supplementary materials of the cited study.[4]



Table 2: SAINT Analysis Output for High-Confidence Dasatinib Interactors

| Prey Protein | Avg. Spectral<br>Count<br>(Dasatinib) | Avg. Spectral<br>Count<br>(Control) | SAINT Score<br>(AvgP) | Bayesian FDR |
|--------------|---------------------------------------|-------------------------------------|-----------------------|--------------|
| ABL1         | 12.3                                  | 0.5                                 | 0.99                  | 0.001        |
| SRC          | 25.7                                  | 1.2                                 | 0.98                  | 0.002        |
| EPHA2        | 21.0                                  | 0.8                                 | 0.97                  | 0.003        |
| DDR1         | 16.3                                  | 0.3                                 | 0.99                  | 0.001        |
| EGFR         | 16.3                                  | 0.2                                 | 0.98                  | 0.002        |
| GRB2         | 8.7                                   | 1.5                                 | 0.92                  | 0.015        |
|              |                                       |                                     |                       |              |

Note: This table

is a

representative

example of what

a SAINT output

would look like.

AvgP (Average

Probability) is a

key metric from

SAINT, with

scores closer to

1.0 indicating

higher

confidence.

Bayesian FDR

(False Discovery

Rate) provides

an estimate of

the error rate for

the identified

interactions.



# Experimental Protocols Protocol 1: Dasatinib Affinity Chromatography

This protocol is adapted from methodologies used in chemical proteomics to identify kinase inhibitor targets.[4]

#### Materials:

- Dasatinib--linked affinity resin (e.g., c-dasatinib on sepharose beads)
- Lung cancer cell lines (e.g., H292, H441, HCC827)
- Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors.
- Wash Buffer: Lysis buffer with 500 mM NaCl.
- Elution Buffer: 0.1 M glycine (pH 2.5).
- Neutralization Buffer: 1 M Tris-HCl (pH 8.0).

#### Procedure:

- Cell Lysis: Harvest cultured cells and lyse them in ice-cold Lysis Buffer.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
- Affinity Resin Preparation: Wash the dasatinib-linked affinity resin three times with Lysis Buffer.
- Incubation: Incubate the clarified cell lysate with the prepared affinity resin for 2-4 hours at 4°C with gentle rotation.
- Washing: Pellet the resin by centrifugation and wash three times with Lysis Buffer, followed by three washes with Wash Buffer to remove non-specific binders.



- Elution: Elute the bound proteins from the resin by incubating with Elution Buffer for 10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.
- Sample Preparation for MS: Proceed with on-bead digestion (Protocol 2) or prepare the eluate for in-solution digestion.

# Protocol 2: On-Bead Tryptic Digestion and Sample Preparation for LC-MS/MS

#### Materials:

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate (50 mM)
- Formic acid (0.1%)
- C18 desalting spin columns

#### Procedure:

- Reduction and Alkylation: After the final wash step in Protocol 1, resuspend the beads in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
- Digestion: Add trypsin to the bead slurry (approximately 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
- Peptide Collection: Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides.
- Desalting: Acidify the peptide solution with formic acid and desalt using C18 spin columns according to the manufacturer's instructions.



 LC-MS/MS Analysis: Dry the desalted peptides and resuspend in 0.1% formic acid for analysis by LC-MS/MS.

## **Protocol 3: SAINT Analysis of MS Data**

#### Software:

- SAINT (or SAINTexpress for faster analysis) software package.[5]
- A data processing pipeline to convert raw MS files into a list of identified proteins with their corresponding spectral counts (e.g., MaxQuant, Proteome Discoverer).

#### Input File Preparation:

- interaction.dat: A tab-delimited file with four columns: IP name, Bait name, Prey name, and Spectral Count.
- prey.dat: A tab-delimited file with three columns: Prey protein name, protein length, and gene name.
- bait.dat: A tab-delimited file with three columns: IP name, Bait name, and a 'T' for test (dasatinib) or 'C' for control purifications.

#### Running SAINTexpress (Example Command):

- · -spc indicates spectral count data.
- -L4 specifies the number of top prey proteins to print in the output for each bait.

Output Interpretation: The primary output file, list.txt, will contain the scored interactions. Key columns to consider are:

- Bait: The bait protein (dasatinib).
- Prey: The identified interacting protein.
- Spec: The spectral count for the interaction.



- AvgP: The average probability of a true interaction across replicates. A score close to 1.0 indicates high confidence.
- BFDR: The Bayesian False Discovery Rate, indicating the estimated proportion of false positives at a given AvgP threshold.

### Conclusion

The combination of affinity purification using dasatinib as bait, coupled with sensitive mass spectrometry and rigorous statistical analysis using SAINT, provides a robust platform for identifying the direct and indirect targets of this important anti-cancer drug. This approach not only confirms known targets like BCR-ABL and SRC family kinases but also uncovers novel off-targets such as Ephrin receptors and EGFR, which may contribute to both its therapeutic efficacy and its side-effect profile.[4] The detailed protocols and data analysis workflows presented here offer a comprehensive guide for researchers aiming to apply this powerful methodology in drug discovery and chemical biology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAINT: Probabilistic Scoring of Affinity Purification Mass Spectrometry Data PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing protein-protein interactions from affinity purification-mass spectrometry data with SAINT PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application of SAINT in Identifying Drug Targets for Dasatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622896#application-of-saint-in-identifying-drug-targets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com